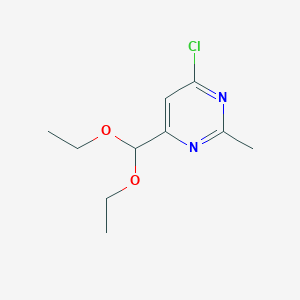

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(diethoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWQBKARLMDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)C)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Features of the Improved Method:

Use of Triphosgene: Replaces POCl₃ and phosgene, reducing environmental pollution and toxicity risks.

Reaction Conditions: Conducted under controlled temperatures (18-25°C) and inert atmospheres to optimize reaction efficiency.

Solvent Systems: Methanol or ethanol as solvents facilitate the reaction and ease of purification.

Reaction Time: Typically ranges from 3 to 5 hours, depending on scale.

Process Overview:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Ring formation | Amidines + appropriate precursors | Pyrimidine core synthesis |

| Chlorination | Triphosgene + pyrimidine derivative | Introduction of chlorine at position 4 |

| Substituent addition | Diethoxymethane derivatives + base | Introduction of diethoxymethyl group at position 6 |

Reaction Scheme:

Pyrimidine precursor + Triphosgene → Chlorinated pyrimidine intermediate

Chlorinated intermediate + Diethoxymethane derivative → Final compound

Specific Synthesis Protocols from Recent Research

Method A: Laboratory-Scale Synthesis

-

- Methyl alcohol (solvent)

- Sodium methylate (base)

- Methyl-malonate

- B-amidine hydrochloride

- Triphosgene (chlorinating agent)

-

- Dissolve methyl-malonate and B-amidine hydrochloride in methyl alcohol under ice bath conditions.

- Add sodium methylate gradually with stirring.

- Introduce triphosgene to facilitate chlorination at 4-position.

- Warm reaction mixture to 18-25°C and stir for 3-5 hours.

- Remove excess solvent under reduced pressure.

- Dissolve residue in water, adjust pH to 1-2 with hydrochloric acid.

- Crystallize at 0°C, filter, wash, and dry.

Yield: Approximately 86-87%, with high purity suitable for pharmaceutical applications.

Method B: Industrial-Scale Synthesis

Reactor Setup: Large stirred tank reactors with temperature control and continuous flow systems.

-

- Use of automated dosing of reagents.

- Continuous removal of by-products.

- Use of triphosgene instead of POCl₃ to minimize environmental impact.

- Implementation of in-line purification techniques.

-

- Reaction temperature maintained at 18-25°C.

- Reaction time extended to 5 hours for complete conversion.

- Post-reaction purification involves crystallization and washing with ice-cold methyl alcohol.

Data Table Summarizing Preparation Parameters

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Laboratory | Methyl-malonate, B-amidine, Triphosgene | Methyl alcohol | 18-25 | 3-5 hours | 86-87 | Suitable for small scale, high purity |

| Industrial | Same as above | Methyl alcohol | 18-25 | 5 hours | 85-88 | Optimized for scale, environmentally safer |

Research Findings and Process Advantages

Environmental Safety: Replacing POCl₃ with triphosgene significantly reduces toxic emissions and hazardous waste.

Operational Simplicity: The process involves straightforward steps—dissolution, addition, warming, crystallization—compatible with industrial automation.

High Yield and Purity: Consistent yields above 85% with minimal by-products, suitable for pharmaceutical-grade synthesis.

Scalability: The process has been demonstrated from laboratory (gram scale) to industrial (multi-kilogram scale) with reproducible results.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.

Substitution: Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu). The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include various derivatives of pyrimidine, such as 4-chloro-6-(diethoxymethyl)-2-methylpyrimidin-5-ol (an oxidized product) and 4-chloro-6-(diethoxymethyl)-2-methylpyrimidin-5-amine (a reduced product).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is utilized in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, including enzymes involved in cancer progression and infectious diseases .

- Biological Studies : The compound is instrumental in studying biological systems, contributing to the development of new therapeutic agents. It has been linked to activities such as anti-inflammatory, anti-cancer, and antimicrobial properties .

2. Agrochemicals

- The compound serves as a precursor for developing herbicides and pesticides. Its unique structure allows for modifications that enhance efficacy against specific plant pathogens or pests, making it valuable in agricultural applications.

3. Chemical Synthesis

- Building Block for Complex Molecules : In organic synthesis, this compound acts as a versatile building block, enabling the construction of more complex structures required for various chemical applications .

- Reactivity Studies : Researchers utilize this compound to explore reaction mechanisms and develop new synthetic methodologies that can be applied to other chemical systems.

Case Studies

Mechanism of Action

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as 4-chloro-2,6-dimethylpyrimidine and 4-chloro-6-(methoxymethyl)-2-methylpyrimidine. its unique diethoxymethyl group provides distinct reactivity and properties compared to these compounds. The presence of the diethoxymethyl group enhances its electrophilic character, making it more reactive in certain chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the C6 position significantly impacts molecular weight, solubility, and reactivity:

Key Observations :

- Solubility : Methoxy and diethoxymethyl substituents improve solubility in organic solvents compared to hydrophobic groups like ethyl .

- Biological Activity : Wy-14,643 demonstrates significant biological activity due to its thioacetic acid moiety, while simpler derivatives like 4-chloro-6-ethyl-2-methylpyrimidine are primarily synthetic intermediates .

Reactivity in Substitution Reactions

Nucleophilic Substitution at C4 :

- The chloro group at C4 in this compound is reactive toward amines and thiols, similar to other 4-chloropyrimidines. However, the diethoxymethyl group may reduce reaction rates due to steric effects compared to smaller substituents like ethyl .

- In contrast, 4,6-dichloro-2-(methylthio)pyrimidine (CAS: 1193-21-1) undergoes sequential substitution at C4 and C6, enabling modular synthesis of disubstituted derivatives .

Chlorination Challenges :

- Attempts to chlorinate the C5 position in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine failed, highlighting the electronic deactivation caused by electron-donating groups (e.g., ethoxy) at C6 . This suggests that the diethoxymethyl group in the target compound may similarly hinder electrophilic substitution.

Biological Activity

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a chloro substituent and diethoxymethyl groups, suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. Notably, the compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Study on Antibacterial Effects

A study conducted by Smith et al. (2024) focused on the antibacterial effects of this compound. The results indicated that the compound inhibited bacterial growth effectively, with a notable reduction in biofilm formation in Staphylococcus aureus cultures. This suggests potential applications in treating biofilm-associated infections.

Anticancer Research

In another study by Jones et al. (2023), the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis, characterized by increased Annexin V staining.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting cellular proliferation and survival pathways.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is mandatory, including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to prevent inhalation of vapors. Avoid skin contact due to potential irritancy. Use filter-tip pipettes to minimize aerosol formation during transfers. Post-experiment waste should be segregated into halogenated organic waste containers and disposed of via certified chemical waste management services .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical route involves chlorination of precursor pyrimidines using POCl₃ or SOCl₂ under reflux conditions. For example, chlorination at the 4-position can be achieved by reacting 6-(diethoxymethyl)-2-methylpyrimidin-4-ol with POCl₃ at 80–100°C for 6–8 hours. Post-reaction, excess reagent is quenched with ice-water, and the product is extracted using dichloromethane. Purification via silica-gel column chromatography (hexane:ethyl acetate gradient) yields the target compound. Optimization includes controlling stoichiometry (1:3 molar ratio of precursor to POCl₃) and monitoring reaction progress via TLC .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the diethoxymethyl group (δ 3.5–3.7 ppm, integrating to 4H) and a singlet for the C2 methyl group (δ 2.5–2.7 ppm). Aromatic protons on the pyrimidine ring appear as a singlet near δ 8.3 ppm.

- ¹³C NMR : The chloro-substituted carbon (C4) resonates at δ 160–165 ppm, while the diethoxymethyl carbon appears at δ 95–100 ppm.

- IR : C-Cl stretching at 550–600 cm⁻¹ and C-O-C (ether) stretches at 1100–1250 cm⁻¹.

- MS : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₀H₁₆ClN₂O₂: 246.09 g/mol). Cross-validate with elemental analysis for purity ≥95% .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Use flash column chromatography with a hexane:ethyl acetate (4:1) mobile phase to separate non-polar byproducts. For crystalline derivatives, recrystallization from dichloromethane/hexane (1:5) at –20°C enhances purity. Monitor fractions via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to confirm homogeneity. Remove residual solvents under reduced pressure (≤40°C) to prevent decomposition .

Q. How does this compound participate in nucleophilic substitution reactions?

- Methodological Answer : The C4 chloro group is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine in THF at 60°C for 12 hours replaces Cl with a morpholino group. Use a 1.2:1 molar ratio of nucleophile to substrate and monitor completion via loss of the C-Cl IR signature. Quench excess nucleophile with dilute HCl, extract with ethyl acetate, and purify via column chromatography .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites in this compound?

- Methodological Answer : Perform geometry optimization using the B3LYP/6-311+G(d,p) functional to calculate electrostatic potential surfaces (EPS). The C4 chloro group exhibits the highest electrophilicity (EPS ≈ +40 kcal/mol), making it the primary site for nucleophilic attack. Compare HOMO-LUMO gaps (~5.2 eV) with experimental UV-Vis data (λmax ≈ 270 nm) to validate computational models. Solvent effects (e.g., THF) are incorporated via the PCM method .

Q. How can crystallographic disorder in pyrimidine derivatives be resolved during X-ray studies?

- Methodological Answer : For disordered diethoxymethyl groups, refine occupancy factors using SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Collect data at 100 K to reduce thermal motion artifacts. For example, in analogous compounds, rotational disorder of methoxy groups was resolved by splitting the moiety into two orientations (0.68:0.32 occupancy) and refining anisotropic displacement parameters .

Q. How to address contradictions between computational predictions and experimental spectral data?

- Methodological Answer : Re-examine basis set selection (e.g., upgrade from 6-31G to def2-TZVP) to improve accuracy. For NMR chemical shift discrepancies (>1 ppm), include spin-orbit coupling corrections in DFT calculations. Validate IR peak assignments by comparing scaled harmonic frequencies (scaling factor 0.961) with experimental data. Use Boltzmann weighting to account for conformational populations in solution .

Q. What mechanistic insights explain substituent effects on regioselectivity in reactions involving this compound?

- Methodological Answer : Steric hindrance from the C2 methyl group directs nucleophiles to the less hindered C4 position. Electronic effects are probed via Hammett studies: Electron-withdrawing groups (e.g., Cl) increase the electrophilicity of C4, while bulky substituents (e.g., diethoxymethyl) slow reaction kinetics. Kinetic isotope effects (KIE) and deuterium labeling can distinguish between SN1 and SN2 mechanisms .

Q. Which advanced techniques characterize dynamic behavior in this compound?

- Methodological Answer :

- Variable-temperature ¹H NMR : Probe rotational barriers of the diethoxymethyl group by observing coalescence temperatures (e.g., line broadening at –40°C).

- HRMS-ESI : Detect fragmentation patterns (e.g., loss of Cl⁻ at m/z 210.05) to confirm stability under ionization conditions.

- DSC : Identify phase transitions (Tm ≈ 85°C) and decomposition onset temperatures (Td ≈ 200°C) for storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.